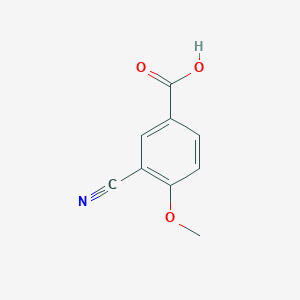

3-Cyano-4-methoxybenzoic acid

Vue d'ensemble

Description

3-Cyano-4-methoxybenzoic acid, commonly referred to as CMBA, is a compound found in many plants and is used in a variety of scientific research applications. It is a versatile compound that has been used in many different areas, including biochemistry, physiology, and pharmacology. CMBA has been used in studies of the structure and function of proteins, enzymes, and other molecules. It has also been used in studies of the effects of drugs on the body.

Applications De Recherche Scientifique

Controlled release of flavor in food products: 4-hydroxy-3-methoxybenzoic acid, a closely related compound, has been used as a flavoring agent in foods and has been successfully intercalated into layered double hydroxide (LDH) for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).

Glycosidase and glycogen phosphorylase inhibitory activities: Compounds like 3-methoxypterolactone and 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, derived from leaves of Cyclocarya paliurus, have shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential applications in the treatment of diabetes (Li et al., 2008).

Polymer synthesis and properties: Research on the synthesis of polymers from compounds like 3-methoxy-4-hydroxybenzaldehyde has revealed new possibilities in the creation of unsaturated cyano-substituted homo- and copolyesters with varied thermal stabilities and properties (Mikroyannidis, 1995).

Vibrational and surface-enhanced Raman spectra for analytical applications: The study of the vibrational and surface-enhanced Raman spectra of vanillic acid (3-methoxy-4-hydroxybenzoic acid) has enabled the development of analytical applications for the detection of this compound at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Antibacterial activity against Bacillus spp.: A series of hydrazide-hydrazones of 3-methoxybenzoic acid have been synthesized and found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., suggesting potential applications in antibiotic development (Popiołek & Biernasiuk, 2016).

Safety and Hazards

The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Result of Action

The molecular and cellular effects of 3-Cyano-4-methoxybenzoic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Like other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Disclaimer: The information provided in this article is based on the limited data available as of 2024 . The biochemical properties and effects of 3-Cyano-4-methoxybenzoic acid may vary based on factors such as the specific experimental conditions used, the presence of other compounds, and the specific cell types or organisms studied. Therefore, the information provided should be used as a general guide and does not replace professional advice.

Propriétés

IUPAC Name |

3-cyano-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621275 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117738-82-6 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

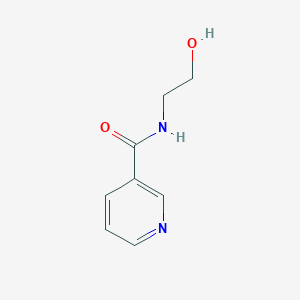

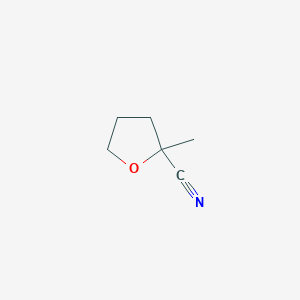

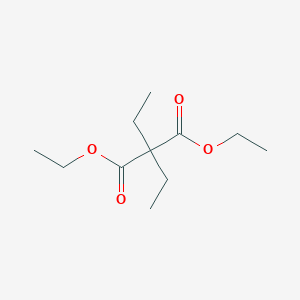

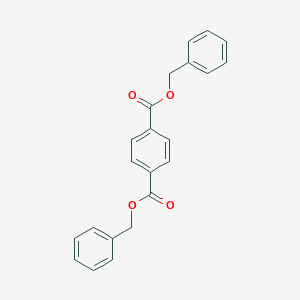

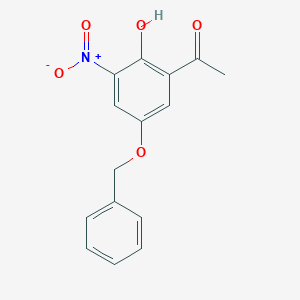

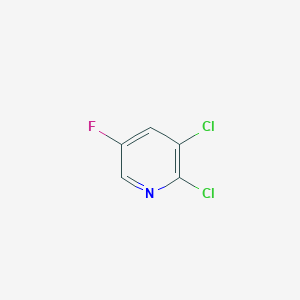

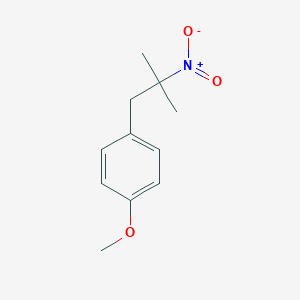

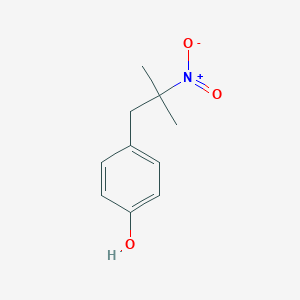

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

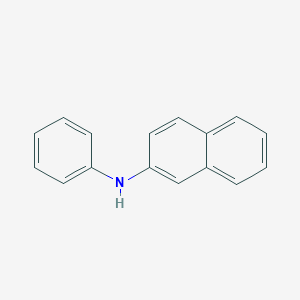

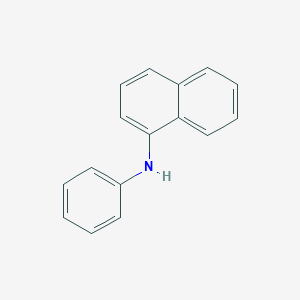

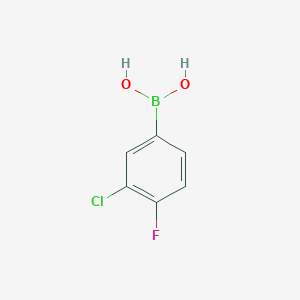

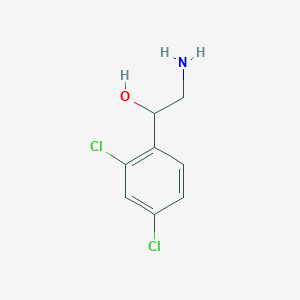

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.